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Introduction

This technical guide provides a comprehensive overview of the spectroscopic characteristics
and a plausible synthetic route for the novel heterocyclic compound, 2-(Furan-2-yl)azepane.
The conjunction of the furan and azepane moieties suggests potential applications in medicinal
chemistry and drug discovery, warranting a detailed examination of its structural and synthetic
aspects. Due to the limited availability of experimental data, this guide leverages predictive
methodologies to forecast the spectral properties of the molecule, offering a valuable resource
for its identification and characterization. Furthermore, a detailed synthetic protocol is proposed
based on modern cross-coupling techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(Furan-2-yl)azepane.
These predictions are generated using established computational algorithms and provide a
foundational dataset for the empirical analysis of this compound.

Table 1: Predicted *H NMR Data
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Predicted Chemical Shift

Atom Predicted Multiplicity
(ppm)
H-5' 7.35 dd
H-3' 6.32 dad
H-4 6.21 dd
H-2 3.95 t
H-7 (eq) 3.10 m
H-7 (ax) 2.75 m
H-3 - H-6 1.50-1.90 m
NH 1.80 brs
Predicted in CDCIs at 400 MHz.
. 13
Atom Predicted Chemical Shift (ppm)
Cc-2' 158.0
C-5 141.5
C-3 110.0
C-4' 105.0
C-2 62.0
C-7 48.0
C-3 38.0
C-5 30.0
C-4 28.0
C-6 26.0
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Predicted in CDCIs at 100 MHz.

Table 3: Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]* 166.1226
[M+Na]* 188.1045
[M-H]- 164.1081

Data sourced from computational predictions.[1]

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~1) Intensity Assignment

N-H Stretch (Secondary

3350 - 3250 Medium, Broad Amine)

3115 - 3110 Weak C-H Stretch (Furan Ring)
2930 - 2850 Strong C-H Stretch (Aliphatic)
1590 - 1500 Medium C=C stretch (Furan Ring)
1470 - 1440 Medium C-H Bend (Aliphatic)

1350 - 1250 Medium C-N Stretch

1015 Strong C-O-C Stretch (Furan Ring)

Synthetic Protocol

A plausible synthetic route for 2-(Furan-2-yl)azepane involves the direct C-H arylation of an N-
protected azepane derivative. The following protocol is adapted from established methods for
the synthesis of 2-substituted cyclic amines.

Proposed Synthetic Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-(Furan-2-
yl)azepane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1335448#spectroscopic-data-of-2-furan-2-yl-
azepane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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